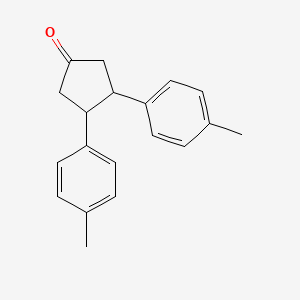
3,4-Bis(4-methylphenyl)cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(4-methylphenyl)cyclopentanone: is an organic compound characterized by a cyclopentanone ring substituted with two 4-methylphenyl groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(4-methylphenyl)cyclopentanone typically involves the reaction of cyclopentanone with 4-methylbenzaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include:
Base Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Bis(4-methylphenyl)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature to mild heating
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Bis(4-methylphenyl)cyclopentanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research has explored the potential biological activities of derivatives of this compound. It may serve as a lead compound for the development of new pharmaceuticals with anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and the manufacture of advanced materials.
Wirkmechanismus
The mechanism by which 3,4-Bis(4-methylphenyl)cyclopentanone exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
- 3,4-Bis(4-methoxyphenyl)cyclopentanone
- 3,4-Bis(4-chlorophenyl)cyclopentanone
- 3,4-Bis(4-nitrophenyl)cyclopentanone
Comparison: Compared to its analogs, 3,4-Bis(4-methylphenyl)cyclopentanone is unique due to the presence of methyl groups on the phenyl rings. This substitution can influence the compound’s reactivity, stability, and overall properties. For instance, the methyl groups can increase the compound’s hydrophobicity and affect its interactions with other molecules.
Eigenschaften
CAS-Nummer |
1830-07-5 |
|---|---|
Molekularformel |
C19H20O |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
3,4-bis(4-methylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C19H20O/c1-13-3-7-15(8-4-13)18-11-17(20)12-19(18)16-9-5-14(2)6-10-16/h3-10,18-19H,11-12H2,1-2H3 |
InChI-Schlüssel |
PXEOEPBXKIULGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC(=O)CC2C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1h-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester](/img/structure/B14010281.png)
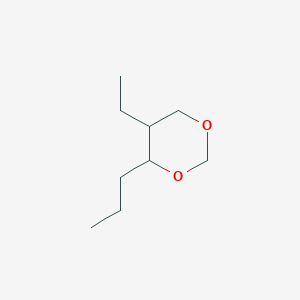
![4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo-](/img/structure/B14010300.png)

![2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide](/img/structure/B14010310.png)
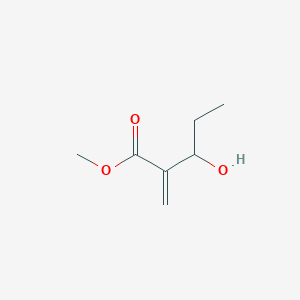



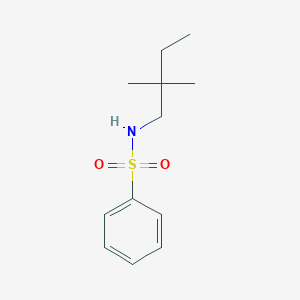
![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride](/img/structure/B14010334.png)

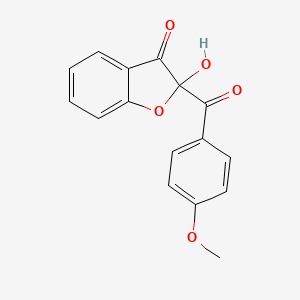
![2-[methyl(nitroso)amino]ethyl N-phenylcarbamate](/img/structure/B14010355.png)
